molecular formula C19H12Cl4N2O2 B3005560 5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-76-7

5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B3005560
CAS RN: 338977-76-7
M. Wt: 442.12
InChI Key: QNPSCVXQZJJTNR-UHFFFAOYSA-N
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Description

5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR)

  • The compound has been involved in the synthesis and SAR studies of human CB1 inverse agonists, contributing to understanding receptor interactions and drug design (Meurer et al., 2005).

Polymer Synthesis

  • It plays a role in polymer chemistry, particularly in the synthesis of polyamides. A study utilized a related compound as a condensing agent in the direct polycondensation of dicarboxylic acids with aromatic diamines, highlighting its utility in creating polymers with specific properties (Kimura, Konno, & Takahashi, 1992).

Crystal Structure and Anticancer Activity

  • Research has been conducted on the crystal structure and biological activity of closely related compounds. One study synthesized a compound with a slightly different structure and tested its moderate anticancer activity, showing its potential in drug development (Lu Jiu-fu et al., 2015).

Electronic Properties and Interaction Landscapes

  • The electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been probed, providing insights into the physicochemical and structural aspects that are essential for further research and application development (Gallagher et al., 2022).

Synthesis of Derivatives

  • Several studies focus on synthesizing various derivatives of related compounds, highlighting the versatility and wide applicability of this chemical structure in different research contexts. For example, research into the generation of polysubstituted 2-pyridinecarboxylic acid derivatives showcases the compound's role in creating new chemical entities (Dubois et al., 1996).

Antioxidant Activity

  • The compound and its derivatives have been evaluated for their antioxidant activities, providing a basis for potential therapeutic applications. This is evident in studies like the synthesis and antioxidant activity assessment of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Tumosienė et al., 2019).

Intermediate Synthesis

  • It has been used in the synthesis of intermediates for important pharmaceuticals, like loratadine, indicating its role in the drug manufacturing process (Guan, 2013).

Molecular Interactions

  • The compound's analogs have been studied for their molecular interactions with receptors, as in the case of SR141716, a CB1 cannabinoid receptor antagonist. This research provides insights into receptor-ligand interactions and drug discovery processes (Shim et al., 2002).

properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-12-3-1-2-11(6-12)9-25-10-14(22)7-15(19(25)27)18(26)24-17-5-4-13(21)8-16(17)23/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSCVXQZJJTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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